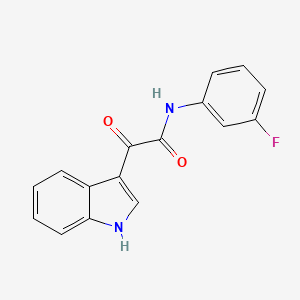

N-(3-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Description

N-(3-Fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived glyoxylamide characterized by a fluorophenyl substituent at the N-position and an oxoacetamide linkage to the indole moiety. The fluorine atom at the phenyl group may enhance metabolic stability and binding affinity compared to non-fluorinated analogs, as seen in related compounds .

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2/c17-10-4-3-5-11(8-10)19-16(21)15(20)13-9-18-14-7-2-1-6-12(13)14/h1-9,18H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPJALGRRAWHQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activities, synthesis, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₁FN₂O₂, with a molecular weight of approximately 282.27 g/mol. The compound features a unique structure characterized by a fluorinated phenyl group and an indole moiety, which may enhance its biological interactions and activity.

Anticancer Properties

This compound exhibits significant anticancer activity, primarily through the induction of apoptosis in cancer cells. Preliminary studies indicate that it activates caspase-dependent pathways, specifically caspase-3 and caspase-8, leading to cell cycle arrest and increased apoptosis in various cancer cell lines, including HepG2 (liver) and HeLa (cervical) cells .

Table 1: Summary of Biological Activities

| Activity | Details |

|---|---|

| Apoptosis Induction | Activates caspase-3 and caspase-8 in HepG2 and HeLa cells |

| Cell Cycle Arrest | Causes G1/S phase arrest in treated cancer cells |

| Target Interaction | Interacts with proteins involved in cell signaling pathways related to cancer progression |

The mechanism by which this compound induces apoptosis involves the modulation of key signaling pathways. Research indicates that this compound may inhibit anti-apoptotic factors while promoting pro-apoptotic signals, thus tipping the balance towards apoptosis in cancerous cells .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Indole Moiety: Synthesis begins with the preparation of the indole derivative.

- Acylation Reaction: The indole derivative is reacted with a fluorinated phenyl compound under controlled conditions to yield the desired amide product.

The reaction conditions are optimized to ensure high yields and purity, often involving solvents like ethyl ether or tetrahydrofuran.

Case Studies

Several studies have explored the efficacy of this compound against various cancer types:

- Study on HepG2 Cells: A study demonstrated that treatment with this compound led to a significant increase in apoptotic cell death compared to untreated controls, with a notable activation of caspase pathways .

- HeLa Cell Line Analysis: In another study, HeLa cells treated with this compound showed marked reductions in cell viability, highlighting its potential as an effective anticancer agent .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide | C₁₇H₁₃FN₂O₂ | Contains a para-fluorobenzyl group |

| N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | C₁₆H₁₁FN₂O₂ | Features a meta-fluoro substituent |

| N-(4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | C₁₇H₁₃N₂O₂ | Contains a methyl group instead of fluorine |

The fluorination pattern in this compound is believed to enhance its biological activity compared to other derivatives.

Comparison with Similar Compounds

Mechanistic Insights

- Caspase Activation : Adamantane-substituted derivatives (e.g., compound 5r) induce apoptosis in HepG2 cells via caspase-8 and caspase-3 activation, with minimal effect on caspase-9 . This suggests that the indole-oxoacetamide core is critical for initiating extrinsic apoptotic pathways.

- Microtubule Targeting : D-24851, despite structural similarities, acts via microtubule destabilization, demonstrating that substituents (e.g., chlorobenzyl) can redirect the mechanism entirely .

- Selectivity: Fluorinated analogs (e.g., 4-fluorobenzyl) may improve selectivity for cancer cells over normal tissues, though this requires validation .

Resistance and Toxicity Profiles

- Multidrug Resistance (MDR): D-24851 retains efficacy against vincristine- and doxorubicin-resistant cells, highlighting the advantage of non-P-glycoprotein substrates .

Key Research Findings and Gaps

- Adamantane Derivatives : Exhibit strong HepG2 selectivity but require further studies for broader applicability .

- Fluorinated Analogs: Limited data on N-(3-fluorophenyl) variants necessitate synthesis and evaluation to assess caspase activation or alternative mechanisms.

- Structural-Activity Relationship (SAR) : The adamantane group enhances cytotoxicity but reduces solubility, whereas fluorophenyl groups may balance potency and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.